molecular formula C15H18N2O2S B370842 propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 681459-91-6

propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B370842
CAS No.: 681459-91-6
M. Wt: 290.4g/mol
InChI Key: KVZGLJZOODCFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound belonging to the class of tetrahydropyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of propyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The thioxo group plays a crucial role in these interactions by providing additional stability to the molecular conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its propyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

681459-91-6

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4g/mol

IUPAC Name

propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O2S/c1-3-9-19-14(18)12-10(2)16-15(20)17-13(12)11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H2,16,17,20)

InChI Key

KVZGLJZOODCFNQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C

Canonical SMILES

CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C

Origin of Product

United States

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